![molecular formula C16H13FN4O2 B2752151 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one CAS No. 306976-27-2](/img/structure/B2752151.png)

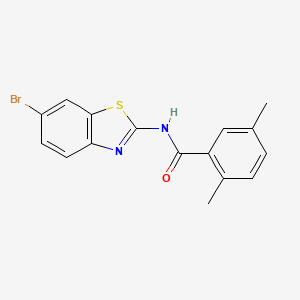

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

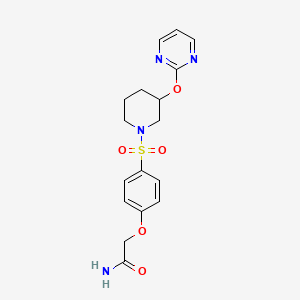

The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of these heterocycles suggests that the compound might have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the oxazole ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and oxazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the amino group attached to the pyrimidine ring might be involved in acid-base reactions, while the oxazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar oxazole ring might increase the compound’s solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

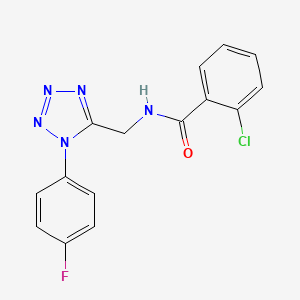

Some derivatives of pyrimidine-triazole, closely related to the chemical , have been synthesized and evaluated for their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, demonstrating significant antimicrobial potential. This suggests that similar compounds like 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one could be explored for their antimicrobial applications (Majithiya & Bheshdadia, 2022).

Synthesis of Heterocyclic Systems

This compound may serve as a useful reagent in the synthesis of diverse heterocyclic systems. A study involving a structurally related compound demonstrated its utility in synthesizing various fused pyrimidinones, which are important in medicinal chemistry for their potential biological activities (Toplak et al., 1999).

Optical and Electronic Properties

Compounds with similar structures have been investigated for their two-photon absorption properties. These compounds, when modified with different electron donor and acceptor groups, exhibited high two-photon absorption cross-sections, suggesting potential applications in nonlinear optics and as fluorescent probes (Rodrigues et al., 2012).

Synthesis of Anticancer Agents

Derivatives of pyrimidine, structurally related to this compound, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This points towards the potential of this compound in developing new anticancer therapeutics (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

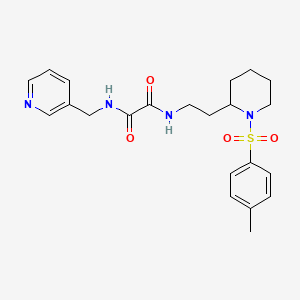

IUPAC Name |

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-(4-fluorophenyl)-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-9-7-10(2)20-16(19-9)18-8-13-15(22)23-14(21-13)11-3-5-12(17)6-4-11/h3-8,22H,1-2H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEYICWQTXMONW-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

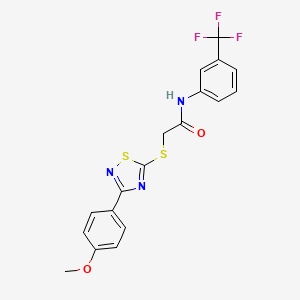

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2752073.png)

![[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)

![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)

![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)

![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)